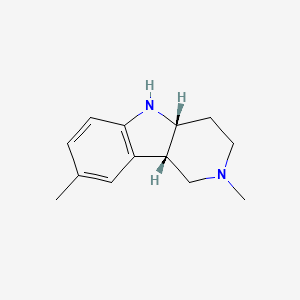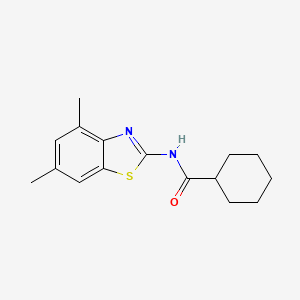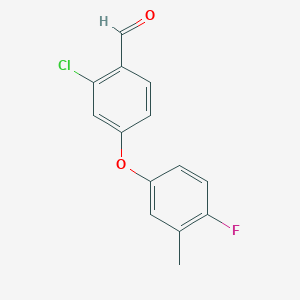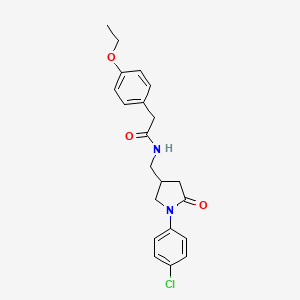
ストバジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stobadine is a pyridoindole derivative known for its potent antioxidant properties. It is an indole-type compound that has been extensively studied for its ability to scavenge reactive oxygen species and protect tissues from oxidative stress . Stobadine has gained attention as an alternative to phenolic antioxidants like Trolox due to its unique chemical structure and efficacy .
科学的研究の応用
Stobadine has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a model compound to study antioxidant mechanisms and redox reactions.
- Employed in the development of new antioxidant drugs and materials .
Biology:
- Investigated for its protective effects against oxidative stress in cellular and animal models.
- Studied for its potential to mitigate damage caused by reactive oxygen species in biological systems .
Medicine:
- Explored as a therapeutic agent for conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
- Evaluated for its potential to protect against ischemia-reperfusion injury and other oxidative damage-related conditions .
Industry:
- Utilized in the formulation of antioxidant supplements and pharmaceuticals.
- Applied in the development of materials with enhanced oxidative stability .
作用機序
Target of Action
Stobadine primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine and epinephrine. They play a crucial role in the regulation of smooth muscle contraction, which is essential for the cardiovascular system.
生化学分析
Biochemical Properties
Stobadine and its structural analogues, dehydrostobadine and N-acetylated stobadine, have been used to examine how structural alteration in the close proximity of the indolic nitrogen would influence the antioxidant activity of the substituted pyridoindoles . The antioxidant activity of Stobadine may be mediated via the indolic nitrogen centre .
Cellular Effects
The cellular effects of Stobadine are predominantly related to its ability to scavenge deleterious reactive oxygen species . This ability to protect various tissues against oxidative stress is a key aspect of its cellular function .
Molecular Mechanism
The molecular mechanism of Stobadine’s action is largely related to its antioxidant activity. It acts as a potent scavenger of peroxyl radicals both in aqueous and lipid phases . Structural changes in the proximity of the indolic nitrogen were found crucial for the radical scavenging efficiency .
Temporal Effects in Laboratory Settings
In pharmacokinetic and toxicokinetic studies, Stobadine dihydrochloride was administered intravenously or orally to rats in single and repeated doses . The developed assays proved to be appropriate for low-concentration determination of Stobadine in a wide range of pharmacokinetic studies .
Dosage Effects in Animal Models
The existing studies have shown that Stobadine can be administered in various forms and dosages, and its effects can be measured using a variety of methods .
Metabolic Pathways
It is known that Stobadine interacts with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Stobadine within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is possible that Stobadine may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Stobadine, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, can be synthesized through various methods One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsReaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods: In industrial settings, the production of stobadine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the synthesis process and ensure the quality of the final product .
化学反応の分析
Types of Reactions: Stobadine undergoes various chemical reactions, including oxidation, reduction, and substitution. Its antioxidant activity is primarily attributed to its ability to scavenge free radicals through redox reactions .
Common Reagents and Conditions:
Oxidation: Stobadine can be oxidized using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of stobadine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
類似化合物との比較
Trolox: A water-soluble analog of vitamin E, known for its antioxidant properties.
Dehydrostobadine: A structural analogue of stobadine with altered antioxidant activity.
N-acetylated stobadine: A derivative with modified chemical properties and reduced radical scavenging efficiency.
Uniqueness: Stobadine’s unique chemical structure, particularly the indolic nitrogen center, contributes to its high radical scavenging efficiency. Unlike some other antioxidants, stobadine can effectively scavenge peroxyl radicals in both aqueous and lipid phases, making it a versatile antioxidant .
特性
CAS番号 |
75494-88-1 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m0/s1 |
InChIキー |
CYJQCYXRNNCURD-AAEUAGOBSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C |
異性体SMILES |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C |
正規SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(pyridin-3-yl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2434286.png)
![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2434295.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)
![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione](/img/structure/B2434300.png)
![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2434306.png)

![4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2434309.png)
